Urolithine A

Vue d'ensemble

Description

- Ses précurseurs, les acides ellagiques et les ellagitannins , sont naturellement présents dans diverses plantes comestibles telles que les grenades, les fraises, les framboises et les noix. This compound lui-même ne se trouve pas directement dans aucune source alimentaire.

- La biodisponibilité dépend de la composition individuelle du microbiote , car seules certaines bactéries peuvent convertir les ellagitannins en urolithines .

Urolithine A: est un métabolite résultant de la transformation de par les bactéries intestinales ou .

Applications De Recherche Scientifique

Chemistry: Studied for its antioxidant properties and potential as a natural product.

Biology: Investigated for its effects on cellular processes, including and .

Medicine: Research explores its impact on mitochondrial function and muscle health.

Industry: Limited applications due to challenges in large-scale production.

Mécanisme D'action

Target of Action

Urolithin A (UA) is a metabolite of ellagic acid . It has been found to interact with several targets in the body. For instance, it has been shown to stimulate the Nrf-ARE signaling pathway . It also interacts with Akt/β-catenin signaling pathways in vascular smooth muscle cells . In addition, it has been found to have good binding activity to core targets related to allergic rhinitis and asthma .

Mode of Action

UA exerts its effects through various mechanisms. It stimulates the Nrf-ARE signaling pathway, leading to the upregulation of the expression of GSTs . This enhances cellular autophagy and mitochondrial quality control . In vascular smooth muscle cells, UA regulates Akt/β-catenin signaling pathways by suppressing the phosphorylation of Akt at the residue Threonine 308, as well as modulating β-catenin pathways, to reduce ROS and inflammation .

Biochemical Pathways

UA affects several biochemical pathways. It stimulates the Nrf-ARE signaling pathway, which plays a crucial role in the cellular defense mechanism against oxidative stress . It also impacts the Akt/β-catenin signaling pathways, which are involved in various cellular processes including cell growth, proliferation, and survival .

Pharmacokinetics

The pharmacokinetics of UA involves its absorption, distribution, metabolism, and excretion (ADME). UA is a bacterial metabolite produced by dietary ellagitannins and ellagic acid Its bioavailability mostly depends on individual microbiota composition, as only some bacteria are able to convert ellagitannins into urolithins . The half-life (t 1/2) of Uro A and Uro A-glucuronide ranged from 17 to 22 h, while the t 1/2 of Uro A-sulfate was relatively long at 25–88 h .

Result of Action

UA exhibits diverse biological activities, encompassing anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties . In terms of muscle health, accumulating evidence suggests that UA may promote muscle protein synthesis and muscle growth through various pathways, offering promise in mitigating muscle atrophy . Moreover, UA exhibits the potential to enhance muscle health and performance by improving mitochondrial function and regulating autophagy .

Action Environment

The action of UA is influenced by various environmental factors. The efficiency of this conversion is affected by factors such as gender, age, eating habits, and stress levels . Furthermore, the action of UA is also dependent on its conjugation with glucuronide, aglycone, or sulfation .

Orientations Futures

UA holds potential as a dietary intervention for slowing the progression of aging and preventing the development of age-related disease . It may also be a promising approach to counteracting age-associated muscle decline . Further comprehensive investigations are still warranted to elucidate the underlying mechanisms of UA and to assess its feasibility and safety in human subjects .

Analyse Biochimique

Biochemical Properties

Urolithin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the oxidative phosphorylation (OXPHOS) phenotype in leukemic cells .

Cellular Effects

Urolithin A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a rat model of early diabetes, urolithin A was found to reduce diabetes-induced microenvironmental changes in myocardial tissue, preventing cardiac functional impairment .

Molecular Mechanism

At the molecular level, urolithin A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have good binding activity to core targets related to allergic rhinitis and asthma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of urolithin A change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of urolithin A vary with different dosages in animal models. For instance, in a rat model of early diabetes, daily administration of urolithin A was found to prevent cardiac dysfunction .

Metabolic Pathways

Urolithin A is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Urolithin A is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is believed that urolithin A may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse: pour impliquent la transformation de l'acide ellagique via le métabolisme microbien intestinal.

Méthodes de production industrielle: ne sont pas bien établies en raison de son origine microbienne et de sa variabilité individuelle.

Analyse Des Réactions Chimiques

- Les réactifs et conditions courants ne sont pas standardisés, étant donné le processus de conversion microbienne.

- Les principaux produits formés dépendent des transformations spécifiques au sein de l'intestin.

Urolithine A: subit diverses réactions, notamment , , et .

Applications de la recherche scientifique

Chimie: Etudié pour ses propriétés antioxydantes et son potentiel en tant que produit naturel.

Biologie: Investigué pour ses effets sur les processus cellulaires, notamment et .

Médecine: La recherche explore son impact sur la fonction mitochondriale et la santé musculaire.

Industrie: Applications limitées en raison des défis liés à la production à grande échelle.

Mécanisme d'action

This compound: exerce ses effets par :

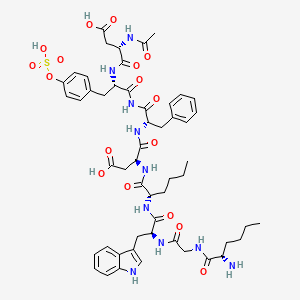

Comparaison Avec Des Composés Similaires

- Des composés similaires comprennent d'autres urolithines (B, C et D) et des dérivés de l'acide ellagique.

Urolithine A: se distingue par son origine microbienne et ses propriétés uniques.

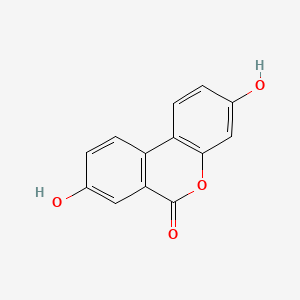

Propriétés

IUPAC Name |

3,8-dihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUPLDUFZCXCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150694 | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1143-70-0 | |

| Record name | Urolithin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urolithin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROLITHIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILJ8NEF6DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

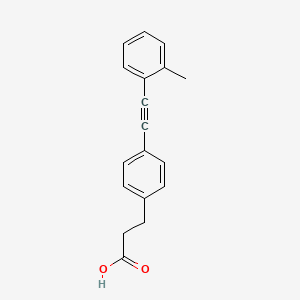

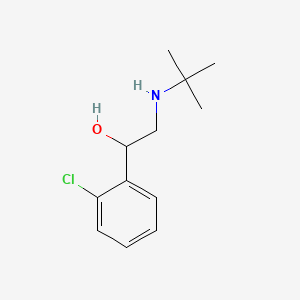

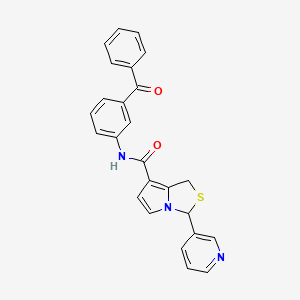

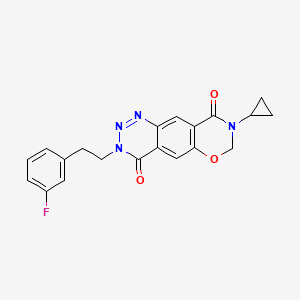

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)

![3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1682054.png)